molecular formula C30H28FN3O5S B12495101 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide

Cat. No.: B12495101
M. Wt: 561.6 g/mol
InChI Key: GIYMBQWMZZXLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a fluorophenyl group, a methoxyphenyl group, and a benzamide moiety. Its unique chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the glycine derivative, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the coupling of the intermediate with the benzamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged for targeted therapy.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzamide
  • 2-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide
  • 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)glycyl}amino)benzamide

Uniqueness

Compared to similar compounds, 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide stands out due to its specific combination of functional groups. The presence of both fluorophenyl and methoxyphenyl groups imparts unique chemical properties, such as enhanced stability and reactivity. These characteristics make it particularly valuable for applications requiring precise control over chemical interactions and reactions.

Properties

Molecular Formula

C30H28FN3O5S

Molecular Weight

561.6 g/mol

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C30H28FN3O5S/c1-21(22-8-4-3-5-9-22)32-30(36)27-10-6-7-11-28(27)33-29(35)20-34(24-14-16-25(39-2)17-15-24)40(37,38)26-18-12-23(31)13-19-26/h3-19,21H,20H2,1-2H3,(H,32,36)(H,33,35)

InChI Key

GIYMBQWMZZXLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.